(3,3-Dichloro-1-ethoxypropyl)benzene
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Overview
Description
(3,3-Dichloro-1-ethoxypropyl)benzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a benzene ring substituted with a 3,3-dichloro-1-ethoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dichloro-1-ethoxypropyl)benzene typically involves the chlorination of benzene derivatives followed by the introduction of the ethoxypropyl group. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3,3-dichloro-1-ethoxypropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by alkylation. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation and recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
(3,3-Dichloro-1-ethoxypropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The ethoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form the corresponding ethoxypropylbenzene by using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Formation of phenols or amines depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethoxypropylbenzene.
Scientific Research Applications
(3,3-Dichloro-1-ethoxypropyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3,3-Dichloro-1-ethoxypropyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products. The presence of electron-withdrawing chlorine atoms enhances the reactivity of the benzene ring towards electrophiles .
Comparison with Similar Compounds
Similar Compounds
Chlorobenzene: A simpler benzene derivative with a single chlorine substituent.
Ethylbenzene: A benzene derivative with an ethyl group substituent.
1,3-Dichlorobenzene: A benzene derivative with two chlorine substituents in the meta position.
Uniqueness
(3,3-Dichloro-1-ethoxypropyl)benzene is unique due to the presence of both chlorine and ethoxypropyl groups, which impart distinct chemical properties and reactivity. The combination of these substituents allows for a wide range of chemical transformations and applications that are not possible with simpler benzene derivatives .
Properties
CAS No. |
112096-14-7 |
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Molecular Formula |
C11H14Cl2O |
Molecular Weight |
233.13 g/mol |
IUPAC Name |
(3,3-dichloro-1-ethoxypropyl)benzene |
InChI |
InChI=1S/C11H14Cl2O/c1-2-14-10(8-11(12)13)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 |
InChI Key |
KUWZFBQKKRAFRE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(Cl)Cl)C1=CC=CC=C1 |
Origin of Product |
United States |
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